An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2,2-dinitroethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2,2-dinitroethanol
Abstract
2-Fluoro-2,2-dinitroethanol (FDNE) is a high-energy material synthon of significant interest in the development of advanced energetic compounds and specialty chemicals.[1] Its unique molecular structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts a suite of physicochemical properties that make it a valuable precursor for the synthesis of high-performance energetic plasticizers and binders. This guide provides a comprehensive overview of the synthesis, properties, stability, and analytical characterization of 2-Fluoro-2,2-dinitroethanol, offering field-proven insights for researchers and professionals in drug development and materials science.
Introduction
The pursuit of novel energetic materials with enhanced performance and improved safety characteristics is a continuous endeavor in chemical science. 2-Fluoro-2,2-dinitroethanol (FDNE) has emerged as a critical building block in this field. The strong electron-withdrawing nature of the fluoro-dinitro moiety makes this compound a valuable intermediate for introducing energetic functionalities into larger molecular structures.[1] This guide aims to consolidate the available technical information on FDNE, providing a detailed examination of its chemical and physical attributes.
Synthesis of 2-Fluoro-2,2-dinitroethanol
The synthesis of 2-Fluoro-2,2-dinitroethanol is a multi-step process that requires careful control of reaction conditions to ensure both high yield and safety. Several synthetic routes have been reported, with a common pathway involving the formation of a dinitroethanol backbone followed by fluorination.[1]
Synthesis Pathway
A widely adopted method for the preparation of FDNE is outlined below. This process is characterized by its efficiency and the use of readily available starting materials.
Caption: Synthesis pathway of 2-Fluoro-2,2-dinitroethanol.
Experimental Protocol
The following protocol details the steps for the synthesis of 2-Fluoro-2,2-dinitroethanol, adapted from established methodologies.[2]
Step 1: Nitration and Hydrolysis of Barbituric Acid
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Barbituric acid is used as the starting material.
-
It undergoes nitration and hydrolysis using a mixture of concentrated sulfuric acid and fuming nitric acid as the nitrating agent to produce gem-dinitroacetylurea.[2]
Step 2: Formation of Dinitromethane Potassium Salt
-
The gem-dinitroacetylurea is then subjected to hydrolysis in an alkaline aqueous solution of potassium hydroxide.[2]
-
This step yields the intermediate dinitromethane potassium salt with a reported yield of 87%.[2]
Step 3: Synthesis of 2,2-Dinitroethanol Potassium Salt
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The dinitromethane potassium salt is reacted with a 37% formaldehyde solution under alkaline conditions.[2]
-
This addition reaction results in the formation of 2,2-dinitroethanol potassium salt.[2]
Step 4: Fluorination to 2-Fluoro-2,2-dinitroethanol
-
The final step involves the fluorination of the 2,2-dinitroethanol potassium salt.[2]
-
A selective fluorinating reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (Selectfluor), is used at room temperature.[2]
-
This reaction yields the final product, 2-Fluoro-2,2-dinitroethanol, with a reported yield of up to 86%.[2]
The rationale behind this multi-step synthesis lies in the controlled introduction of the necessary functional groups. The initial nitration and subsequent hydrolysis build the dinitro core. The hydroxymethylation then adds the alcohol functionality, and the final, crucial step is the selective fluorination, which imparts the unique properties of the target molecule. The use of a selective fluorinating agent like Selectfluor is critical to avoid unwanted side reactions and ensure a high yield of the desired product.
Physicochemical Properties
The physicochemical properties of 2-Fluoro-2,2-dinitroethanol are summarized in the table below. These properties are essential for its handling, storage, and application in further synthetic endeavors.
| Property | Value |
| Molecular Formula | C2H3FN2O5 |
| Molecular Weight | 154.05 g/mol [1] |
| CAS Number | 17003-75-7[1] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 6[3] |
| Rotatable Bond Count | 1[3] |
| Topological Polar Surface Area | 112 Ų[3] |
| Complexity | 144[3] |
Spectroscopic Characterization
The structural elucidation of 2-Fluoro-2,2-dinitroethanol relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR spectroscopy would be expected to show signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons. The chemical shifts and coupling patterns of these signals provide information about their local electronic environment.[4]
-
¹³C NMR: Carbon NMR is used to elucidate the carbon backbone of the molecule.[4]
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for detecting and characterizing the fluorine atom, confirming its presence and its local environment within the molecule.[4] The distinct chemical shifts and coupling patterns in ¹⁹F NMR are vital for identifying fluorinated compounds.[4]
-
¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide information about the nitro groups.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in 2-Fluoro-2,2-dinitroethanol. Key characteristic absorption bands would be expected for:[4]
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-F stretch: A strong absorption band typically found in the 1000-1100 cm⁻¹ region.
-
NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro groups.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The mass spectrum of 2-Fluoro-2,2-dinitroethanol would show a molecular ion peak, and its fragmentation pattern would provide further structural confirmation.[4]
Thermal Stability and Decomposition
The thermal stability of energetic materials is a critical parameter for their safe handling and application. While specific experimental data on the thermal decomposition of 2-Fluoro-2,2-dinitroethanol is not extensively available in the provided search results, general principles of thermal decomposition for similar fluorinated nitro compounds can be considered.
The thermal decomposition of related compounds like 2-fluoroethanol has been studied, revealing that unimolecular eliminations of HF and H₂O are major decomposition channels at high temperatures (1000-1200 K).[6] For 2-Fluoro-2,2-dinitroethanol, it is plausible that similar elimination reactions could occur, alongside the decomposition of the dinitro moiety. The presence of the two nitro groups is expected to significantly influence the decomposition pathway and lower the decomposition temperature compared to its non-nitrated counterpart.
Caption: Plausible thermal decomposition pathways for 2-Fluoro-2,2-dinitroethanol.
Applications and Reactivity
2-Fluoro-2,2-dinitroethanol serves as a crucial precursor in the synthesis of advanced energetic compounds.[1] Its primary value lies in its role as a building block for creating more complex molecules with high-energy content.[1] For instance, it can be reacted with boron oxide to form trinitroethyl borates, which are being investigated for their potential use in green-light-emitting pyrotechnic compositions.[1]
The reactivity of 2-Fluoro-2,2-dinitroethanol is also demonstrated in its conversion to its corresponding methyl ether through reactions with diazomethane, highlighting its versatility as a synthon for constructing fluorinated ethers.[1] Furthermore, the tosylate derivative of 2-fluoro-2,2-dinitroethanol is a useful intermediate, as the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]
Safety and Handling
As with all energetic materials, proper safety precautions are paramount when handling 2-Fluoro-2,2-dinitroethanol. It is essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][9]
Key safety considerations include:
-
Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and explosion-proof equipment.[7][9]
-
Static Discharge: Take precautionary measures against static discharge.[7][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
In case of exposure:
Conclusion
2-Fluoro-2,2-dinitroethanol is a pivotal molecule in the field of energetic materials, offering a unique combination of fluorine and dinitro functionalities. Its synthesis, while requiring careful execution, provides access to a versatile building block for the development of next-generation energetic compounds. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and thermal behavior is essential for its safe and effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of scientists and professionals in this specialized field.
References
-
Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope. (URL: [Link])
-
Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (URL: [Link])
-
Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of 2-Fluoro-2,2-Dinitroethanol. - DTIC. (URL: [Link])
- US3705197A - Bis(2-fluoro-2,2-dinitroethyl)
-
Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. (URL: [Link])
-
Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies. (URL: [Link])
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